molecular formula C20H18N6O2S B2460475 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1797956-73-0

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2460475
CAS No.: 1797956-73-0
M. Wt: 406.46
InChI Key: MJFQDCFCKDCGKH-UHFFFAOYSA-N
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Description

The compound “(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a heterocyclic hybrid molecule featuring a 1,2,3-triazole, 1,3,4-oxadiazole, thiophene, and piperidine scaffold. Its structural complexity arises from the fusion of nitrogen- and sulfur-containing heterocycles, which are known for their diverse pharmacological and material science applications. The 1,2,3-triazole moiety contributes to hydrogen bonding and metabolic stability, while the 1,3,4-oxadiazole ring enhances π-π stacking interactions and rigidity . This compound’s piperidine linker may improve bioavailability by modulating lipophilicity and conformational flexibility.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c27-20(17-11-21-26(24-17)16-6-2-1-3-7-16)25-9-4-5-14(12-25)18-22-23-19(28-18)15-8-10-29-13-15/h1-3,6-8,10-11,13-14H,4-5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFQDCFCKDCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Pharmacokinetics

It is known that the compound is delivered directly to the lungs through a standard jet nebulizer. This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and therapeutic effect.

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N5O2SC_{21}H_{18}N_5O_2S with a molecular weight of approximately 439.92 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known to contribute to diverse biological activities.

Biological Activity Overview

Compounds containing triazole and oxadiazole rings have been reported to exhibit a variety of biological activities including:

1. Anticancer Activity

  • Studies have shown that derivatives of triazoles and oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar in structure have demonstrated significant cytotoxicity against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.67 µM to 1.18 µM .

2. Antimicrobial Properties

  • The presence of thiophenes in the compound may enhance its antimicrobial activity. Research indicates that similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

3. Anti-inflammatory Effects

  • Some derivatives have been evaluated for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit COX-II activity, which is crucial in the inflammatory response .

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways:

1. Enzyme Inhibition

  • The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation, such as COX-II and EGFR .

2. Induction of Apoptosis

  • Similar compounds have been shown to induce programmed cell death in cancer cells through the activation of apoptotic pathways .

Case Studies

Several studies have highlighted the efficacy of triazole and oxadiazole derivatives:

Study Cell Line IC50 (µM) Effect Observed
Zhang et al., 2023HEPG21.18 ± 0.14Significant inhibition compared to controls
Arafa et al., 2023MCF70.80Induced apoptosis effectively
Alegaon et al., 2023PC-30.67High cytotoxicity observed

Comparison with Similar Compounds

Key Observations :

Heterocyclic Diversity: The target compound integrates four distinct heterocycles, unlike Chakib et al.’s derivatives, which focus on benzothiazole-pyrazolone hybrids.

Substituent Effects : The phenyl group at the triazole ring (target compound) vs. allyl/methyl groups in Chakib’s derivatives could lead to divergent pharmacokinetic profiles. Bulky aryl substituents often improve receptor affinity but may reduce solubility .

Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation (for oxadiazole) and click chemistry (for triazole), contrasting with ’s use of malononitrile/ethyl cyanoacetate for thiophene functionalization .

Pharmacological Potential

  • Antimicrobial Activity : Chakib et al.’s benzothiazole derivatives exhibit moderate antimicrobial effects (MIC: 8–32 µg/mL against S. aureus). The target compound’s oxadiazole and thiophene moieties may broaden activity spectra due to enhanced membrane penetration .
  • Enzyme Inhibition: 1,3,4-Oxadiazoles are known inhibitors of kinases and proteases. The thiophene group’s electron-rich nature could augment interactions with catalytic residues, unlike ’s amino-pyrazole derivatives, which lack such motifs .

Physicochemical Properties

  • Lipophilicity (LogP) : The piperidine linker in the target compound may reduce LogP compared to Chakib’s allyl-substituted derivatives, improving aqueous solubility.
  • Thermal Stability : Oxadiazole rings typically confer higher thermal stability (decomposition >250°C) than pyrazolones (<200°C), suggesting utility in material science applications .

Q & A

Q. Q1. What are the key synthetic routes for preparing (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the 1,3,4-oxadiazole moiety via cyclization of thiosemicarbazides with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2: Functionalization of the piperidine ring at the 3-position with the oxadiazole-thiophene subunit via nucleophilic substitution or coupling reactions.
  • Step 3: Formation of the triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2-phenyl-2H-1,2,3-triazol-4-yl group .
  • Step 4: Final coupling of the triazole and piperidine-oxadiazole components using a carbonyl linker (e.g., via Schotten-Baumann acylation) .

Key Characterization:

  • X-ray crystallography confirms the spatial arrangement of the triazole and oxadiazole groups, with bond angles and torsion angles critical for stability .
  • ¹H/¹³C NMR resolves the piperidine ring conformation and substituent effects on chemical shifts .

Advanced Structural Analysis

Q. Q2. How do electronic effects of the thiophene and oxadiazole groups influence the compound’s stability and reactivity?

Methodological Answer:

  • The thiophene moiety introduces π-electron density, enhancing conjugation with the oxadiazole ring, which stabilizes the compound via resonance. However, sulfur’s lone pairs may lead to tautomerism (e.g., thione-thiol equilibria), affecting biological activity .
  • The 1,3,4-oxadiazole group is electron-deficient, making it susceptible to nucleophilic attack. Stability can be probed via HPLC-MS under varying pH conditions to detect degradation products .
  • DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites .

Biological Activity and Assay Design

Q. Q3. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

Methodological Answer:

  • Kinase Inhibition Assays: Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ luminescence assays to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate with dose-response curves .
  • Cellular Uptake Studies: Employ fluorescent analogs or radiolabeled derivatives (³H or ¹⁴C) to quantify intracellular accumulation via scintillation counting .
  • Data Interpretation: Address discrepancies between enzymatic and cellular assays by testing solubility (via DLS) or membrane permeability (PAMPA assay) .

Data Contradictions and Resolution

Q. Q4. How to resolve conflicting reports on this compound’s antimicrobial activity across studies?

Methodological Answer:

  • Standardize Assay Conditions: Use CLSI guidelines for MIC determinations, ensuring consistent inoculum size (~5 × 10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
  • Check for Tautomerism: Oxadiazole-thiophene derivatives may exhibit thione-thiol tautomerism, altering bioactivity. Characterize dominant tautomers via FTIR (C=S vs. S-H stretches) or ¹³C NMR .
  • Control for Impurities: Analyze batch purity via HPLC-DAD (>95% purity threshold) and confirm absence of cytotoxic heavy metals (ICP-MS) .

Computational Modeling

Q. Q5. Which molecular docking protocols are optimal for predicting binding modes with target proteins?

Methodological Answer:

  • Protein Preparation: Retrieve crystal structures (PDB), remove water molecules, and add hydrogens using tools like AutoDock Tools or Schrödinger Maestro.
  • Docking Parameters: Use Lamarckian genetic algorithms (AutoDock Vina) with exhaustiveness = 20. Validate with re-docking (RMSD < 2.0 Å) .
  • Post-Docking Analysis: Prioritize poses with hydrogen bonds to oxadiazole’s N-atoms or π-π stacking with the triazole-phenyl group. Calculate binding free energies (MM-GBSA) .

Stability and Degradation Pathways

Q. Q6. What accelerated stability conditions should be used to assess shelf-life in preclinical studies?

Methodological Answer:

  • ICH Guidelines: Conduct stress testing at 40°C/75% RH (14 days) and analyze degradation via HPLC-UV at λ = 254 nm. Monitor for hydrolytic cleavage of the oxadiazole ring .
  • Photostability: Expose to UV light (ICH Q1B) and track photodegradation products (e.g., oxidation of thiophene to sulfoxide) using LC-MSⁿ .

Crystallography and Polymorphism

Q. Q7. How to address polymorphism risks during crystallization?

Methodological Answer:

  • Solvent Screening: Test polar (ethanol, DMF) and non-polar (hexane) solvents. For this compound, ethanol recrystallization yields monoclinic crystals (space group P2₁/c) with Z = 4 .
  • Thermal Analysis: Perform DSC/TGA to identify polymorph transitions. High melting points (>200°C) suggest strong intermolecular π-π stacking .

Scaling-Up Synthesis

Q. Q8. What challenges arise when scaling up the triazole-piperidine coupling step?

Methodological Answer:

  • Exothermic Reactions: Use jacketed reactors with controlled cooling (0–5°C) during acylation to prevent thermal degradation.
  • Catalyst Loading: Reduce Cu(I) catalyst to <5 mol% to minimize metal contamination. Purify via chelation (EDTA wash) followed by column chromatography .

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